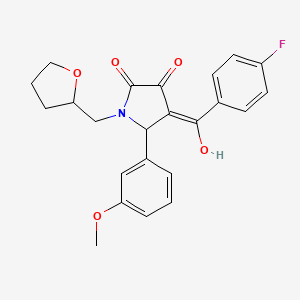![molecular formula C17H27N5O B5422575 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5422575.png)
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a pyrrolidine ring and a pyrimidine ring, both of which are common in medicinal chemistry . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a key component of many important biomolecules, including the nucleobases cytosine, thymine, and uracil.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyrimidine rings in separate steps, followed by their connection via an ethyl linker. The exact synthetic route would depend on the specific substituents and functional groups present on the rings .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrrolidine and pyrimidine rings. The pyrrolidine ring is a saturated heterocycle, which means it can efficiently explore the pharmacophore space due to sp3-hybridization . The pyrimidine ring, being aromatic, contributes to the planarity and rigidity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be determined by the functional groups present. The amino group attached to the ethyl linker could potentially undergo reactions with electrophiles. The pyrrolidine and pyrimidine rings might also undergo reactions depending on their substitution patterns .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyrimidine rings could contribute to its solubility, stability, and other properties .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c23-17(14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)22-10-4-5-11-22/h12-14H,1-11H2,(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJALKIFDMLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide](/img/structure/B5422494.png)
![1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one](/img/structure/B5422505.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5422521.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-2-furamide](/img/structure/B5422523.png)
![(4-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5422525.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5422538.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5422554.png)
![4-(5-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5422555.png)
![N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5422557.png)
![2-tert-butyl-6-(2,5-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422566.png)
![2-tert-butyl-6-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422567.png)
![3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol](/img/structure/B5422586.png)
